Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride is a synthetic organic compound with a unique adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with adamantane, a hydrocarbon with a diamond-like structure.
Functionalization: The adamantane core is functionalized through a series of reactions to introduce amino and carboxylate groups at specific positions.
Methylation: Methyl groups are introduced at the 3 and 5 positions of the adamantane ring.
Final Step: The compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield nitro derivatives.
Reduction: Can produce alcohols.
Substitution: Can result in halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its stable adamantane core makes it an ideal candidate for various chemical transformations.
Biology
In biological research, Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride is studied for its potential as a drug candidate. Its unique structure allows it to interact with biological targets in novel ways.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, the compound is used in the development of advanced materials. Its stability and unique properties make it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The adamantane core provides a rigid framework that can fit into specific binding sites, while the functional groups interact with the target to exert its effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.
Uniqueness
Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride is unique due to its specific functional groups and their positions on the adamantane core. This gives it distinct chemical and biological properties compared to other adamantane derivatives.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and properties make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
methyl 3-amino-5,7-dimethyladamantane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-11-4-12(2)6-13(5-11,10(16)17-3)9-14(15,7-11)8-12;/h4-9,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZZIYXIUHLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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